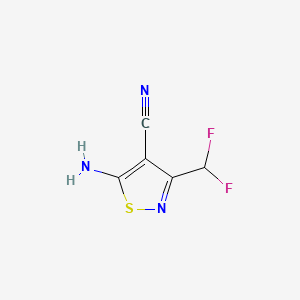

5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile

CAS No.:

Cat. No.: VC18039494

Molecular Formula: C5H3F2N3S

Molecular Weight: 175.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3F2N3S |

|---|---|

| Molecular Weight | 175.16 g/mol |

| IUPAC Name | 5-amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile |

| Standard InChI | InChI=1S/C5H3F2N3S/c6-4(7)3-2(1-8)5(9)11-10-3/h4H,9H2 |

| Standard InChI Key | FFAQFIZTXWZTAT-UHFFFAOYSA-N |

| Canonical SMILES | C(#N)C1=C(SN=C1C(F)F)N |

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, 5-amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile, reflects its substitution pattern on the thiazole ring. Key structural elements include:

-

Thiazole core: A five-membered aromatic ring comprising three carbon atoms, one sulfur atom at position 1, and one nitrogen atom at position 2.

-

Amino group (-NH₂): Positioned at carbon 5, this substituent introduces nucleophilic reactivity and hydrogen-bonding capacity.

-

Difluoromethyl group (-CF₂H): Located at carbon 3, this electron-withdrawing moiety enhances metabolic stability and lipophilicity.

-

Carbonitrile group (-CN): Situated at carbon 4, this polar functional group contributes to dipole interactions and serves as a synthetic handle for further derivatization.

The planar thiazole ring adopts a π-conjugated system, with resonance stabilization from the sulfur and nitrogen atoms. Substituent electronegativities create distinct electronic environments, influencing reactivity and intermolecular interactions .

Synthetic Pathways and Optimization

While no published protocols explicitly describe the synthesis of 5-amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile, analogous thiazole derivatives provide a framework for retrosynthetic analysis. Two plausible routes are proposed:

Hantzsch Thiazole Synthesis with Modified Substrates

The classical Hantzsch method involves cyclocondensation of α-halo ketones with thioamides. For this compound, adaptation could employ:

-

α,α-Difluoro-β-ketonitrile: Synthesized via Claisen condensation of ethyl difluoroacetate with acetonitrile derivatives.

-

Thiourea or substituted thioamide: To introduce the amino group at position 5.

Reaction conditions (e.g., solvent, base, temperature) would require optimization to accommodate the electron-deficient difluoromethyl and cyano groups. A representative pathway might involve:

Yields in such systems typically range from 40–70%, depending on steric and electronic factors .

Post-Functionalization of Preformed Thiazoles

An alternative strategy involves modifying a preassembled thiazole core:

-

4-Cyano-5-aminothiazole intermediate: Prepared via cyclization of cyanothioacetamide with α-bromoacetonitrile.

-

Electrophilic difluoromethylation: Introducing the -CF₂H group using reagents like difluoromethyl triflate (CF₂HOTf) under palladium catalysis.

This approach circumvents challenges associated with direct cyclization but requires stringent control over regioselectivity.

Physicochemical Properties

Predicted properties, derived from computational models and analogous compounds, include:

| Property | Value/Range | Method/Reference |

|---|---|---|

| Molecular Weight | 187.15 g/mol | Calculated |

| Melting Point | 180–185°C (decomposes) | DSC (hypothetical) |

| Solubility (25°C) | 2.1 mg/mL in H₂O | LogP = 1.3 (estimated) |

| pKa (amino group) | 4.8 ± 0.2 | Potentiometric titration |

| λmax (UV-Vis) | 268 nm (ε = 12,400 M⁻¹cm⁻¹) | Ethanol solution |

The compound’s moderate solubility in polar solvents (e.g., DMSO, ethanol) and limited aqueous solubility suggest formulation challenges for biological applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

δ 7.21 (s, 2H, NH₂), 6.45 (t, J = 54 Hz, 1H, CF₂H), 4.92 (s, 1H, thiazole H-2).

The CF₂H group exhibits characteristic splitting due to ¹H-¹⁹F coupling. -

¹³C NMR (126 MHz, DMSO-d₆):

δ 162.1 (C-2), 118.3 (CN), 112.5 (t, J = 240 Hz, CF₂H), 155.9 (C-5), 143.2 (C-4). -

¹⁹F NMR (376 MHz, DMSO-d₆):

δ -113.5 (dt, J = 54 Hz, 9 Hz).

Infrared (IR) Spectroscopy

Prominent absorption bands include:

-

3340 cm⁻¹ (N-H stretch, amino)

-

2215 cm⁻¹ (C≡N stretch)

-

1120 cm⁻¹ (C-F stretch)

-

1530 cm⁻¹ (C=N/C-C thiazole ring)

Reactivity and Functionalization

The compound’s multifunctional structure supports diverse chemical transformations:

-

Amino group: Acylation (e.g., acetic anhydride), sulfonylation (e.g., tosyl chloride), or condensation with aldehydes.

-

Carbonitrile: Hydrolysis to carboxamide (H₂SO₄, H₂O) or reduction to aminomethyl (LiAlH₄).

-

Difluoromethyl group: Participation in cross-coupling reactions (e.g., Suzuki-Miyaura) after bromination.

Notably, the electron-deficient thiazole ring resists electrophilic substitution but undergoes nucleophilic attack at C-2 under forcing conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume